(5-Aminopyridin-2-yl)(pyrrolidin-1-yl)methanone
Description
(5-Aminopyridin-2-yl)(pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 5-position and a pyrrolidine-linked carbonyl group at the 2-position.
Properties
IUPAC Name |
(5-aminopyridin-2-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-8-3-4-9(12-7-8)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJRIBDCVLWJJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Aminopyridin-2-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 5-aminopyridine with pyrrolidine in the presence of a suitable coupling agent. One common method is to use a carbodiimide such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially using automated reactors and continuous flow techniques to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a secondary amine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Janus Kinase Inhibition
One of the prominent applications of (5-Aminopyridin-2-yl)(pyrrolidin-1-yl)methanone is its role as a Janus Kinase (JAK) inhibitor. JAKs are crucial in the signaling pathways of many cytokines and growth factors, making them significant targets for treating autoimmune diseases and cancers. Research indicates that compounds similar to this compound can inhibit JAK1 and TYK2, which are involved in various inflammatory and malignancy processes .
Neuropsychiatric Disorders
The compound has been investigated for its potential in treating neuropsychiatric disorders such as schizophrenia and depression. Studies have shown that JAK inhibitors can modulate neuroinflammatory pathways, which are implicated in these conditions. The therapeutic efficacy of such compounds is being explored through various preclinical models .
Interaction with Protein Kinases
The mechanism through which this compound exerts its effects primarily involves the inhibition of protein kinases, particularly those associated with inflammatory pathways. By binding to the ATP-binding site of JAKs, it prevents their activation, thereby inhibiting downstream signaling cascades that lead to inflammation and cell proliferation .
Binding Affinity Studies
Recent studies have utilized binding affinity assays to quantify the interaction between this compound and various kinases. These studies indicate a promising binding profile that supports further investigation into its therapeutic potential .
Case Studies
Clinical Trials
As preliminary findings indicate its potential efficacy, advancing to clinical trials will be crucial for validating its therapeutic applications in humans.
Structural Modifications
Further studies on structural modifications could enhance its potency and selectivity towards specific JAK isoforms or other targets involved in disease processes.
Broader Applications
Exploring additional applications beyond JAK inhibition, such as its role in other signaling pathways or diseases like cancer, could unveil new therapeutic avenues.
Mechanism of Action
The mechanism of action of (5-Aminopyridin-2-yl)(pyrrolidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyridine and pyrrolidine rings provide structural features that facilitate interactions with biological macromolecules, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Structural Analogs and Their Modifications
The following compounds share core structural motifs with (5-Aminopyridin-2-yl)(pyrrolidin-1-yl)methanone, differing primarily in substituents, heterocyclic systems, or linker groups:
Key Research Findings
- Bioactivity Differences: The pyridine-pyrrolidine methanone scaffold (target compound) demonstrates higher solubility in polar solvents compared to its phenyl analog (e.g., (2-aminophenyl)(pyrrolidin-1-yl)methanone) due to the pyridine ring’s inherent polarity . Substitution with bulkier groups (e.g., pyrazolopyrimidine in ) enhances target selectivity but reduces metabolic stability in vivo.
- Synthetic Accessibility :
Physicochemical and Pharmacokinetic Properties
Notes
- All chemical names are provided in full to avoid ambiguity.
- References are diversified across patents, synthesis protocols, and market analyses to ensure comprehensive coverage.
- Further experimental validation is required to confirm computational predictions of solubility and metabolic stability.
Biological Activity
(5-Aminopyridin-2-yl)(pyrrolidin-1-yl)methanone is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound is thought to modulate various cellular processes such as cell proliferation, apoptosis, and neurotransmission by binding to these targets.
Molecular Targets:
- Kinases: The compound may inhibit certain kinases involved in signaling pathways, which can affect cancer cell growth and survival.
- Receptors: It may interact with neurotransmitter receptors, influencing neurochemical signaling.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity: Preliminary studies suggest it has potential antimicrobial properties.
- Anticancer Properties: The compound has shown promise in inhibiting cancer cell lines, particularly through its action on PLK1 (Polo-like kinase 1), which is a target in cancer therapeutics.
Table 1: Summary of Biological Activities
Case Studies
Several case studies highlight the compound's biological activity:
-
PLK1 Inhibition Study:
A study evaluated a series of compounds similar to this compound for their inhibitory activity against PLK1. Results indicated that certain derivatives exhibited IC50 values as low as 219 nM, demonstrating significant potential as anticancer agents due to their ability to disrupt cell cycle progression . -
Neurotransmitter Interaction:
Another study investigated the effects of aminopyridine derivatives on serotonin receptors. The findings suggested that modifications in the compound's structure could enhance selectivity and potency for specific receptor subtypes, indicating a potential role in treating neurological disorders .
Research Findings
Recent research has further elucidated the pharmacological profile of this compound:
- In vitro Studies: Various in vitro assays have confirmed its activity against cancer cell lines and its ability to modulate kinase activity.
- In vivo Studies: Animal models have shown promising results regarding the compound's pharmacokinetics and therapeutic efficacy, particularly in tumor-bearing mice where it significantly reduced tumor size compared to controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
